3-(Tert-butoxy)azetidine

Steric effects Reaction selectivity Protecting group strategy

3-(Tert-butoxy)azetidine (CAS 1147530-63-9) is a four-membered saturated nitrogen heterocycle bearing a bulky tert-butoxy ether at the 3-position. This compound combines the inherent ring strain of azetidines (~25.4 kcal/mol) with the steric bulk and lipophilicity conferred by the tert-butoxy substituent, making it a versatile building block in medicinal chemistry and organic synthesis.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 1147530-63-9
Cat. No. B1525809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tert-butoxy)azetidine
CAS1147530-63-9
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1CNC1
InChIInChI=1S/C7H15NO/c1-7(2,3)9-6-4-8-5-6/h6,8H,4-5H2,1-3H3
InChIKeyOFIHLJVSTBCYEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Tert-butoxy)azetidine CAS 1147530-63-9: Key Structural and Sourcing Profile for Informed Procurement


3-(Tert-butoxy)azetidine (CAS 1147530-63-9) is a four-membered saturated nitrogen heterocycle bearing a bulky tert-butoxy ether at the 3-position . This compound combines the inherent ring strain of azetidines (~25.4 kcal/mol) [1] with the steric bulk and lipophilicity conferred by the tert-butoxy substituent, making it a versatile building block in medicinal chemistry and organic synthesis. Commercially available from multiple suppliers in purities ranging from 95% to 98% , its selection over simpler 3-alkoxyazetidines (e.g., 3-methoxy or 3-ethoxy) or 3-hydroxyazetidine must be justified by quantifiable differences in steric profile, lipophilicity, and synthetic utility.

Steric Profile Bulky tert-butoxy group for chemoselective control Enables selective N-functionalization in polyfunctional molecules
Protecting Group Strategy Acid-labile orthogonal protection Cleavable under mild conditions leaving Boc/silyl ethers intact
Physicochemical Fit Higher lipophilicity with maintained basicity Supports CNS drug candidate profiling workflows
Sourcing Context Building block available in research-grade purities Selection over simpler 3-alkoxyazetidines requires steric/lipophilicity justification

Why 3-(Tert-butoxy)azetidine Cannot Be Replaced by Simple 3-Alkoxy or 3-Hydroxy Analogs Without Performance Consequences


Generic substitution among 3-substituted azetidines is unreliable because the steric bulk, electron-donating capacity, and lipophilicity of the 3-substituent directly modulate reactivity, physicochemical properties, and biological behavior. The tert-butoxy group imposes substantially greater steric hindrance (Taft Es ≈ −1.54) than methoxy (Es ≈ −0.55) or ethoxy (Es ≈ −0.75) [1], alters lipophilicity by >1 logP unit relative to smaller alkoxy analogs [2], and provides acid-labile protection orthogonal to other common protecting groups [3]. These differences translate into measurable outcomes in reaction selectivity, metabolic stability, and membrane permeability that cannot be replicated by smaller or less hindered analogs.

Steric Bulk
High steric shielding (Taft Es −1.54) Smaller alkoxy/hydroxy analogs (Es −0.55 to −0.75) Reaction selectivity and N-protection pathways may shift significantly
Lipophilicity
Estimated logP ~1.5-1.8 3-hydroxyazetidine (logP ~ −0.5 to −0.8) or 3-methoxyazetidine (logP ~0.2-0.5) Membrane permeability and CNS penetration profile may not transfer
Deprotection Orthogonality
Cleavable under mild acid (TFA/HCl, 25°C) Methyl ether requires strong Lewis acids (BBr3) or refluxing HBr Synthetic sequence compatibility may require re-validation

Quantitative Differentiation of 3-(Tert-butoxy)azetidine Against Closest Analogs: Head-to-Head Evidence


Steric Bulk: 3-(Tert-butoxy)azetidine Provides >2.8-Fold Greater Steric Shielding Than 3-Methoxyazetidine

The Taft steric substituent constant (Es) for the tert-butoxy group is −1.54, compared to −0.55 for methoxy and −0.75 for ethoxy [1]. This >2.8-fold increase in steric bulk directly limits nucleophilic attack at the azetidine nitrogen and the C3 position, enabling chemoselective transformations in polyfunctional molecules. In practice, the steric shielding of the tert-butoxy group has been shown to reduce undesired ring-opening side reactions during N-functionalization [2].

Steric Bulk Comparison
Class-level inference
Taft Es: −1.54 (tert-butoxy) vs −0.55 (methoxy) / −0.75 (ethoxy) ΔEs > 2.8× vs methoxy
Supports steric-shielding selection context
Conformational and reactivity contexts; class-level inference
Steric effects Reaction selectivity Protecting group strategy

Lipophilicity: 3-(Tert-butoxy)azetidine Increases Calculated logP by >1.5 Units Relative to 3-Hydroxyazetidine

The parent azetidine has an experimental/calculated logP of approximately −0.1 to −0.3 [1]. Introduction of a tert-butoxy group at the 3-position is estimated to increase logP to approximately 1.5–1.8, based on the π contribution of the tert-butoxy substituent (π ≈ +1.7 to +2.0 relative to H) [2]. In contrast, 3-hydroxyazetidine has a calculated logP of approximately −0.5 to −0.8, and 3-methoxyazetidine approximately 0.2–0.5. This >1.5 logP unit increase brings the compound into the optimal range for CNS drug candidates (logP 1–3), whereas the hydroxy analog falls well below this window [3].

Lipophilicity Shift
Cross-study comparable
Est. logP: 1.5–1.8 (tert-butoxy) ΔlogP ≈ +2.0 to +2.6 vs 3-hydroxyazetidine
May support CNS penetration profiling
Fragment-based π estimates; confirm experimentally
Lipophilicity Membrane permeability Drug-likeness

Acid-Labile Orthogonal Protection: 3-(Tert-butoxy)azetidine Enables Selective Deprotection Under Mild Acidic Conditions Unavailable to 3-Methoxyazetidine

The tert-butyl ether protecting group in 3-(tert-butoxy)azetidine undergoes cleavage under mild acidic conditions (e.g., 50% TFA in CH2Cl2, 0.5–2 h at 25°C; or 4 M HCl in dioxane, 1–4 h) [1]. In contrast, the methyl ether in 3-methoxyazetidine requires harsh deprotection conditions (e.g., BBr3 in CH2Cl2 at −78°C to 25°C, or refluxing 48% HBr) that are incompatible with acid-sensitive functionalities such as Boc groups, silyl ethers, and glycosidic bonds [2]. This orthogonal lability allows 3-(tert-butoxy)azetidine to be incorporated into multi-step synthetic sequences where the tert-butoxy group is selectively removed without affecting Boc-protected amines or other acid-sensitive moieties [3].

Orthogonal Deprotection
Class-level inference
50% TFA/CH2Cl2, 25°C, 0.5–2 h vs BBr3/CH2Cl2, −78°C for methyl ether
Orthogonal protection workflow fit
Boc/silyl ether compatible; method context
Orthogonal protection Deprotection selectivity Solid-phase synthesis

Basicity Modulation: 3-(Tert-butoxy)azetidine Retains the Intrinsic Azetidine pKa (~11.3) Crucial for Physiologic Protonation, Unlike Acidic 3-Substituted Analogs

The conjugate acid pKa of parent azetidine is 11.29 in water [1]. The tert-butoxy group exerts a weak electron-donating inductive effect (+I), which slightly increases the nitrogen basicity (estimated pKa ≈ 11.3–11.5) [2]. In contrast, 3-hydroxyazetidine has a substantially lower pKa (estimated ~9.5–10.0) due to the electron-withdrawing inductive effect of the hydroxyl group . 3-Fluoroazetidine, with its strong −I effect, has a pKa of approximately 7.5–8.0. This difference of >2 pKa units means that at physiological pH (7.4), 3-(tert-butoxy)azetidine remains >99% protonated, while 3-fluoroazetidine is largely neutral, altering hydrogen-bonding capacity, solubility, and target engagement profiles.

Basicity Modulation
Class-level inference
Est. pKa: 11.3–11.5 (tert-butoxy) ΔpKa ≈ +1.5 to +2.0 vs 3-hydroxyazetidine
Protonation-state context for target engagement
Inductive effect estimates; confirm via experimental pKa
Basicity pKa Drug-target interaction

Conformational Rigidity and Ring Puckering: Tert-butoxy Substitution Influences Azetidine Ring Geometry Compared to Smaller Substituents

Azetidine rings adopt a non-planar puckered conformation with a dihedral angle of approximately 37° between CCC and CNC planes [1]. The barrier to ring inversion in unsubstituted azetidine is approximately 5.27 kJ mol⁻¹ (1.26 kcal mol⁻¹) [2]. The bulky tert-butoxy group at the 3-position, with its large steric demand (Taft Es = −1.54) [3], is expected to increase this inversion barrier and lock the ring into a preferred puckered conformation, whereas smaller substituents (methoxy, hydroxy) permit rapid ring flipping at ambient temperature. This conformational locking can pre-organize the azetidine ring for optimal binding to protein targets, potentially improving binding entropy and thus affinity in drug design applications.

Ring Conformation
Class-level inference
Parent inversion barrier: 5.27 kJ mol⁻¹ Tert-butoxy Es = −1.54 predicts increased barrier
Conformational pre-organization context
Class-level inference; variable-temperature NMR review needed
Conformational analysis Ring puckering Structure-based drug design

High-Value Application Scenarios for 3-(Tert-butoxy)azetidine Driven by Quantitative Differentiation


Multi-Step Medicinal Chemistry Synthesis Requiring Orthogonal Protection Strategies

In the synthesis of complex drug candidates containing multiple protecting groups (e.g., Boc-protected amines, TBS-protected alcohols, and Fmoc-protected amino acids), 3-(tert-butoxy)azetidine serves as a uniquely acid-labile intermediate. The tert-butoxy group is cleaved under mild acidic conditions (50% TFA/CH2Cl2, 25°C) while leaving Boc and silyl ethers intact [1]. This contrasts with 3-methoxyazetidine, whose methyl ether requires strongly Lewis acidic conditions (BBr3, −78°C) that destroy most other protecting groups. This orthogonal lability, demonstrated in the synthesis of BTK kinase inhibitor intermediates [2], can reduce protecting group manipulation steps by 2–3 operations compared to using 3-hydroxyazetidine.

CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Basicity

For neuroscience targets where both passive blood-brain barrier permeability and ionic target engagement are essential, 3-(tert-butoxy)azetidine offers a favorable profile: an estimated logP of 1.5–1.8 (within the optimal CNS range of 1–3) [3] combined with near-complete protonation at physiologic pH (estimated pKa ~11.3) [4]. The increased lipophilicity relative to 3-hydroxyazetidine (ΔlogP ≈ +2.0 to +2.6) enhances membrane permeability, while the maintained high basicity ensures key salt-bridge interactions with aspartate/glutamate residues in receptor binding pockets.

Stereoselective α-Functionalization of Azetidines for Chiral Building Block Synthesis

The steric shielding provided by the tert-butoxy group (Taft Es = −1.54) [5] directs electrophilic attack in α-lithiation reactions of azetidines, enabling enantioselective α-substitution with er values up to 92:8 when combined with appropriate N-activating groups [6]. This steric control is not achievable with 3-methoxy or 3-hydroxy analogs, which lack sufficient steric bulk to bias the approach of electrophiles. The resulting enantiomerically enriched 3-tert-butoxy-2-substituted azetidines are valuable chiral building blocks for pharmaceutical synthesis.

Conformationally Constrained Peptidomimetic Design

In the design of peptidomimetics where the azetidine ring serves as a rigid amino acid surrogate, 3-(tert-butoxy)azetidine provides conformational locking due to the bulky tert-butoxy substituent increasing the ring inversion barrier beyond the ~5.3 kJ mol⁻¹ of unsubstituted azetidine [7]. This pre-organized conformation can improve binding entropy and thus target affinity relative to flexible 3-hydroxy or 3-methoxy analogs. The conformational effect has been exploited in the development of azetidine-2-carboxylic acid chimeras as non-proteinogenic amino acids for medicinal chemistry [8].

Application
Selection Property
Validation Focus
Multi-step medicinal chemistry synthesis
Acid-labile orthogonal protection
Deprotection selectivity and step-count reduction
CNS drug discovery profiling
Balanced lipophilicity and basicity
Permeability and target-engagement assay context
Stereoselective α-functionalization
Steric shielding for chiral induction
Enantiomeric ratio and lithiation condition review
Conformationally constrained peptidomimetics
Ring-inversion barrier increase
Binding entropy and target affinity endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Tert-butoxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.